(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolopyrimidines
Preparation Methods
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Functional Group Modifications: Various functional groups, such as the methoxy, ethyl, and sulfanyl groups, are introduced through substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of imine groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound’s properties may be utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to (6Z)-2-ETHYL-5-IMINO-6-[(3-METHOXY-4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidines with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C24H24N4O3S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-21-27-28-22(25)18(23(29)26-24(28)33-21)13-16-7-10-19(20(14-16)30-3)31-11-12-32-17-8-5-15(2)6-9-17/h5-10,13-14,25H,4,11-12H2,1-3H3/b18-13-,25-22? |
InChI Key |
KJBZYRJYKXOCSF-OQYABBNDSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCSC4=CC=C(C=C4)C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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